2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
Description
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-14(2)26-16(4)15(3)21(31(28,29)18-12-10-17(30-5)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h6-14H,1-5H3,(H,25,27) |
InChI Key |
JORZUWSFNQRNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from and
The following compounds share the pyrrole-sulfonyl-amide backbone but differ in substituents:
Key Observations:
Fluorine Substitution: The target compound’s 2-fluorobenzamide group may enhance electronic effects (e.g., dipole interactions) compared to the 3-fluoro analog .
Sulfonyl Group Variations :
- The 4-methoxyphenylsulfonyl group in the target compound introduces methoxy-induced steric and electronic effects distinct from the 4-fluorophenylsulfonyl in analogs . Methoxy groups can act as hydrogen-bond acceptors, influencing solubility and target affinity.
Amide Chain Differences :
- Replacement of benzamide with pentanamide () reduces aromaticity, likely decreasing π-π stacking interactions but increasing lipophilicity.
Spectroscopic Characterization:
IR Spectroscopy :
NMR Spectroscopy :
Bioactivity and Target Interactions (Inferred from )
While direct bioactivity data for the target compound are absent, hierarchical clustering of structurally related molecules () suggests:
- Fluorine and sulfonyl groups correlate with kinase inhibition due to interactions with ATP-binding pockets.
- Methoxy groups may enhance solubility, improving pharmacokinetics compared to halogenated analogs.
Biological Activity
2-Fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide (CAS Number: 1010888-18-2) is a complex organic compound notable for its unique structural features, which include a fluorine atom, a sulfonamide group, and a pyrrole ring. These characteristics contribute to its potential biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 442.5 g/mol. The presence of functional groups such as the methoxyphenyl and dimethyl groups enhances its biological activity potential, making it an interesting subject for research.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1010888-18-2 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. A study highlighted that certain derivatives showed significant activity against viral targets by enhancing binding affinities through structural modifications at specific positions on the pyrrole ring . This suggests that the compound may also possess antiviral capabilities.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives with similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For example, compounds with modifications in the pyrrole structure showed IC50 values in the low micromolar range against MCF7 breast cancer cells, indicating significant anticancer activity .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets. The fluorine atom enhances binding selectivity towards enzymes or receptors implicated in disease pathways, potentially modulating their activity. Molecular docking studies have been employed to elucidate these interactions and confirm the compound's binding affinities.
Case Studies
- Antiviral Activity : A derivative of this compound was tested against Tobacco Mosaic Virus (TMV) and showed improved biological activity compared to lead molecules at concentrations as low as 0.20 μM .
- Anticancer Efficacy : In a study assessing various pyrazole derivatives, one compound similar in structure demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating strong potential for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Pyrrole ring formation : Cyclocondensation of substituted amines and diketones under controlled pH and temperature.
- Sulfonylation : Reaction with 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the sulfonyl group .
- Amide coupling : Use of coupling agents like EDCI/HOBt for benzamide formation .
- Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and stoichiometry to maximize yield. For example, inert atmospheres (N₂/Ar) prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrrole ring protons at δ 6.2–6.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ ~506.18 g/mol) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How can researchers evaluate the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro binding assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to measure Kd values .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ (doses ≤10 µM suggest therapeutic potential) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance this compound’s target selectivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl or trifluoromethyl groups) to probe electronic and steric effects .
- Data Table :
| Analog Substituent | Binding Affinity (Kd, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 ± 1.2 | 8.5 |
| 4-Chlorophenyl | 8.7 ± 0.9 | 12.3 |
| 4-Trifluoromethyl | 15.6 ± 1.5 | 5.8 |
- Computational docking : Use AutoDock Vina to predict binding modes and guide rational design .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) to confirm reproducibility .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., buffer pH, DMSO concentration) .
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 µM in SPR vs. 5.4 µM in cell-based assays) may arise from membrane permeability limitations, addressed via logP optimization .
Q. How can computational modeling accelerate the optimization of this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration), and metabolic stability (CYP450 inhibition screening) .
- In silico toxicity : ProTox-II predicts hepatotoxicity and mutagenicity risks, guiding structural modifications (e.g., replacing metabolically labile methyl groups with halogens) .
Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs of this compound?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers .
- Polymorph screening : Solvent-drop grinding with acetonitrile/ethanol mixtures induces crystallization of thermodynamically stable forms .
Methodological Notes
- Data-Driven Design : Integrate experimental and computational workflows (e.g., ICReDD’s reaction path search methods) to streamline synthesis and SAR studies .
- Contradiction Management : Cross-reference NMR data with synthetic intermediates to confirm structural assignments when spectral overlaps occur .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
